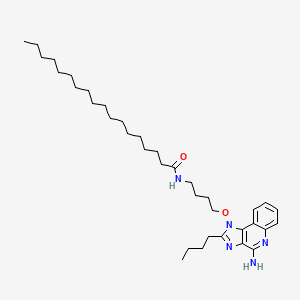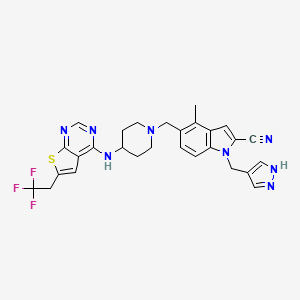
MI-503
Übersicht
Beschreibung
MI-503 ist ein hochpotenter und oral bioverfügbarer niedermolekularer Inhibitor der Menin-Mixed-Lineage-Leukämie-Interaktion. Diese Verbindung hat in präklinischen Studien ein großes Potenzial gezeigt, das Wachstum von Leukämiezellen und anderen Krebszellen zu hemmen, indem sie die Menin-Mixed-Lineage-Leukämie-Interaktion angreift .
Wirkmechanismus
MI-503, also known as 1-((1H-pyrazol-4-yl)methyl)-4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile or 4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile, is a potent and orally bioavailable small molecule inhibitor .
Target of Action
The primary target of this compound is the protein-protein interaction between menin and mixed lineage leukemia 1 (MLL1) . Menin is a nuclear protein that interacts with MLL1, a histone methyltransferase . This interaction plays a crucial role in the development of certain cancers, such as hepat
Biochemische Analyse
Biochemical Properties
MI-503 plays a crucial role in biochemical reactions by inhibiting the interaction between menin and mixed lineage leukemia (MLL) proteins. Menin is a tumor suppressor protein encoded by the MEN1 gene, and its interaction with MLL proteins is essential for the development of certain types of leukemia. This compound occupies the F9 and P13 pockets on menin, forming hydrogen bonds with Tyr276, Trp341, and Glu366 . This inhibition disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene expression.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In leukemia cells, this compound treatment results in significant growth inhibition and apoptosis. The compound has been shown to reduce the expression of leukemogenic genes such as HOXA9 and MEIS1, which are downstream targets of the menin-MLL interaction . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and increased cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the menin protein, thereby inhibiting its interaction with MLL proteins. This binding prevents the transcriptional activation of leukemogenic genes, leading to decreased cell proliferation and increased apoptosis in leukemia cells . This compound’s ability to form hydrogen bonds with specific amino acids in the menin protein is critical for its inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and bioavailability, making it suitable for long-term studies. Over extended periods, this compound treatment has been shown to consistently inhibit tumor growth and reduce leukemic burden in animal models . The stability and sustained activity of this compound make it a valuable tool for cancer research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and hematological toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with menin and MLL proteins. The compound’s inhibition of the menin-MLL interaction affects the expression of various metabolic genes, leading to changes in metabolic flux and metabolite levels . These alterations contribute to the compound’s anti-leukemic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high bioavailability allows it to reach target tissues effectively. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in cancerous cells . This targeted distribution enhances its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its inhibitory effects on the menin-MLL interaction. The compound’s ability to localize to specific compartments is influenced by targeting signals and post-translational modifications . This precise localization is crucial for its activity and effectiveness in inhibiting leukemogenic gene expression.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MI-503 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Synthesemethoden auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit beinhalten. Dieser Prozess würde auch strenge Qualitätskontrollen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Reaktionsbedingungen variieren je nach der jeweiligen Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und Drücke .
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von this compound erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Menin-Mixed-Lineage-Leukämie-Interaktion und ihrer Rolle in der Genregulation verwendet.
Biologie: In Zellstudien eingesetzt, um die Auswirkungen der Menin-Hemmung auf das Zellwachstum und die Zelldifferenzierung zu untersuchen.
Medizin: Als potenzieller Therapeutikum für die Behandlung von Leukämie und anderen Krebsarten erforscht.
Industrie: Bei der Entwicklung neuer Medikamente, die auf die Menin-Mixed-Lineage-Leukämie-Interaktion abzielen, eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an das Menin-Protein bindet und dessen Interaktion mit dem Mixed-Lineage-Leukämie-Protein hemmt. Diese Hemmung stört die Rekrutierung von Mixed-Lineage-Leukämie an Zielgene, was zu Veränderungen in der Genexpression führt, die zur Hemmung des Wachstums und der Proliferation von Krebszellen führen. Die beteiligten molekularen Ziele und Pfade umfassen die Menin-Mixed-Lineage-Leukämie-Interaktion und nachgeschaltete Signalwege, die das Zellwachstum und das Überleben regulieren .
Analyse Chemischer Reaktionen
Types of Reactions
MI-503 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MI-503 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the menin-mixed lineage leukemia interaction and its role in gene regulation.
Biology: Employed in cellular studies to investigate the effects of menin inhibition on cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of leukemia and other cancers.
Industry: Utilized in the development of new drugs targeting the menin-mixed lineage leukemia interaction
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen wie MI-503 gehören andere Menin-Inhibitoren wie MI-463, MI-2 und MI-136. Diese Verbindungen zielen ebenfalls auf die Menin-Mixed-Lineage-Leukämie-Interaktion ab, können sich aber in ihrer Potenz, Bioverfügbarkeit und Spezifität unterscheiden .
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Potenz und oralen Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Therapeutikum macht. Seine Fähigkeit, in präklinischen Modellen eine signifikante Hemmung des Tumorwachstums zu erreichen, unterscheidet es von anderen Menin-Inhibitoren .
Eigenschaften
IUPAC Name |
4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOMBLLEOZTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile (MI-503)?
A: this compound is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia 1 (MLL1) [, , , ]. This interaction is crucial for the formation of the COMPASS complex, which plays a vital role in gene expression by depositing the H3K4me3 activating mark on target gene promoters [, , ].
Q2: What are the downstream effects of disrupting the menin-MLL interaction with this compound?
A2: Disrupting this interaction leads to the downregulation of several genes involved in cell proliferation, migration, and survival. Specifically, this compound has been shown to:
- Reduce H3K4 methylation and transcriptional repression of target genes: Including PEG10 in hepatocellular carcinoma [] and HOXD13 in Ewing sarcoma [, , ].
- Induce apoptosis and cell cycle arrest: This effect has been observed in various cancer cell lines, including leukemia, neuroblastoma, and hepatocellular carcinoma [, , , , ].
- Inhibit tumor growth and metastasis: Studies in animal models have shown that this compound can effectively suppress tumor growth and spread in several cancer types, including leukemia, Ewing sarcoma, and hepatocellular carcinoma [, , , ].
- Synergistically enhance the efficacy of other anticancer agents: this compound has shown synergistic activity when combined with sorafenib in hepatocellular carcinoma [] and venetoclax in KMT2A-rearranged acute lymphoblastic leukemia [].
Q3: Which cancers are particularly sensitive to this compound treatment?
A3: this compound has shown promising activity against various cancers, particularly those driven by the menin-MLL interaction:
- MLL-rearranged (MLL-r) Leukemia: This type of leukemia is characterized by chromosomal translocations involving the MLL1 gene, leading to the formation of oncogenic fusion proteins that rely on the menin interaction for their function [, , ].
- Ewing Sarcoma: This aggressive bone and soft-tissue tumor is characterized by the EWS-FLI1 fusion oncogene. Menin has been identified as a critical regulator of the serine biosynthetic pathway in Ewing sarcoma, contributing to its oncogenic activity [, ].
- Neuroblastoma: This pediatric cancer exhibits overexpression of menin, and studies suggest that this compound can inhibit its growth by targeting cancer stem cells [, , ].
- Hepatocellular Carcinoma: High menin levels correlate with poor prognosis in HCC patients. This compound demonstrates antitumor activity by downregulating genes critical for HCC cell proliferation and migration [].
Q4: What is the role of DYRK1A in KMT2A-rearranged acute lymphoblastic leukemia, and how does this compound treatment impact it?
A: DYRK1A is a kinase that has been identified as a crucial factor for KMT2A-R ALL cell survival [, ]. The oncogenic KMT2A fusion protein directly binds to and positively regulates DYRK1A expression. Interestingly, while DYRK1A negatively regulates cell proliferation, its inhibition by EHT1610 leads to the upregulation of MYC and hyperphosphorylation of ERK, ultimately causing cell cycle arrest [].
Q5: How does combining this compound with venetoclax affect KMT2A-R ALL cells?
A: DYRK1A inhibition through EHT1610 increases MYC expression, which subsequently leads to the accumulation of the pro-apoptotic protein BIM []. This sensitizes KMT2A-R ALL cells to BCL2 inhibition. Combining EHT1610 with venetoclax, a BCL2 inhibitor, synergistically kills KMT2A-R ALL cells [], suggesting a potential novel therapeutic strategy for this type of leukemia.
Q6: Has this compound shown efficacy in preclinical models of Ewing sarcoma?
A: Yes, while this compound has shown promise, another Menin inhibitor, VTP-50469, was evaluated in vivo against Ewing sarcoma preclinical models []. Although it significantly prolonged the time to event in some models, the effect size was generally small, and tumor regression was not observed []. This suggests that the Menin-MLL1 interaction might play a less critical role in Ewing sarcoma compared to MLL-rearranged leukemia.
Q7: How does this compound affect gastrin expression and what implications does this have for treating gastrinomas?
A: Menin is a known tumor suppressor of neuroendocrine tumors, including gastrinomas []. This compound has been shown to suppress hypergastrinemia by blocking the nuclear export of menin and reducing gastrin gene expression []. This finding highlights the potential of this compound as a targeted therapy for gastrinomas, especially those associated with MEN1 mutations that destabilize nuclear menin expression [].
Q8: What is the significance of identifying clinically relevant MEN1 mutations, such as R516fs and E235K, in the context of this compound's mechanism of action?
A: Studies have shown that clinical MEN1 mutations, like R516fs and E235K, can lead to decreased stability and function of the menin protein []. These mutations often result in reduced menin protein half-life and impaired nuclear localization. This is significant because this compound acts by stabilizing nuclear menin, thereby rescuing its tumor-suppressive function.
Q9: Can this compound potentially be used to treat renal fibrosis?
A: Research suggests potential. Inhibition of the MLL1-menin interaction using this compound has been shown to attenuate renal fibrosis in a mouse model of obstructive nephropathy []. The study indicated that this compound achieved this by inhibiting epithelial-mesenchymal transition (EMT) and renal fibroblast activation, key processes driving fibrosis development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



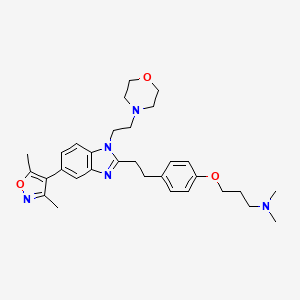

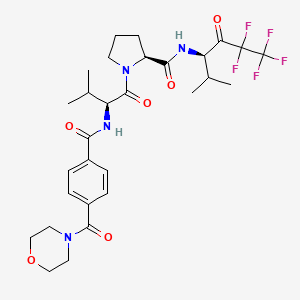

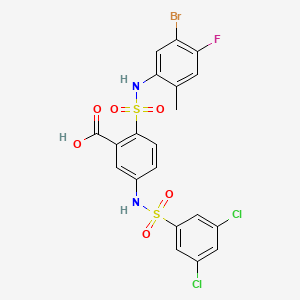

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

